Novobiocic acid

概要

説明

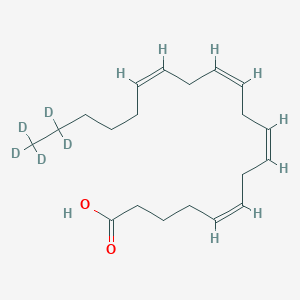

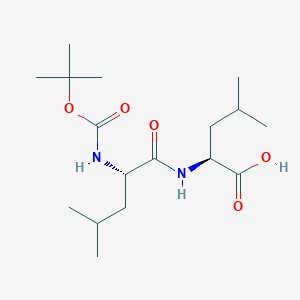

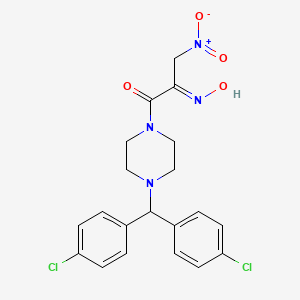

ノボビオシン酸は、放線菌であるストレプトマイセス・ニベウスによって産生される抗生物質であるノボビオシンの誘導体です。ノボビオシン酸は、ノボビオシンのアグリコン型であり、つまり分子の非糖成分です。 ノボビオシン自身は、細菌のDNAジャイレースを阻害する能力で知られており、強力な抗生物質です .

作用機序

ノボビオシン酸は、細菌のDNAジャイレース酵素のGyrBサブユニットを阻害することによって効果を発揮します。この阻害は、酵素のアデノシン三リン酸分解酵素(ATPase)活性をブロックし、DNA複製と修復に必要なエネルギー伝達を阻害します。 その結果、細菌細胞は増殖できなくなり、死に至ります .

生化学分析

Biochemical Properties

Novobiocic acid interacts with various enzymes and proteins. It is known to inhibit the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . This interaction is crucial for its role in biochemical reactions. The antibiotic activity of this compound depends on the presence and position of the carbamyl group .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to block nucleic acid binding to Polymerase theta (Polθ) and inhibit stimulation of its ATPase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a non-competitive inhibitor of ATP hydrolysis . It binds to an allosteric site to block DNA binding, both in vitro and in cells . These binding interactions with biomolecules lead to changes in gene expression and enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in the biosynthesis of novobiocin . It interacts with enzymes such as the GyrB subunit of the bacterial DNA gyrase enzyme

準備方法

合成経路および反応条件: ノボビオシン酸は、ノボビオシンから塩基触媒加水分解によって調製できます。 このプロセスは、塩基性条件下で糖部分を除去することにより、ノボビオシンをアグリコン型に分解するプロセスを含みます .

工業的生産方法: ノボビオシン酸の工業的生産は、通常、ストレプトマイセス・ニベウスの発酵、それに続くノボビオシンを単離するための抽出および精製プロセスを含みます。 次に、ノボビオシンは塩基触媒加水分解にかけられてノボビオシン酸が得られます .

化学反応の分析

反応の種類: ノボビオシン酸は、次のようなさまざまな化学反応を起こします。

酸化: ノボビオシン酸は、酸化されてさまざまな誘導体になります。

還元: 還元反応は、ノボビオシン酸に存在する官能基を修飾できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究の用途

ノボビオシン酸は、次のようないくつかの科学研究の用途があります。

化学: さまざまな誘導体や類似体の合成の出発物質として使用されます。

生物学: ノボビオシン酸は、酵素やタンパク質、特にDNAジャイレースとの相互作用について研究されています。

医学: 抗生物質としての可能性と、細菌のDNAジャイレースを阻害する役割について、研究が進められています。

科学的研究の応用

Novobiocic acid has several scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.

Biology: this compound is studied for its interactions with enzymes and proteins, particularly DNA gyrase.

Medicine: Research is ongoing to explore its potential as an antibiotic and its role in inhibiting bacterial DNA gyrase.

Industry: this compound is used in the development of new antibiotics and other pharmaceutical compounds

類似化合物との比較

類似化合物:

クロロビオシン: DNAジャイレースを阻害する別のアミノクマリン系抗生物質。

クマ―マイシンA1: ノボビオシンと同様に、DNAジャイレースのGyrBサブユニットを標的にします。

アルバマイシン: ノボビオシンの同義語であり、同様の特性と作用機序を持つ

独自性: ノボビオシン酸は、DNAジャイレースのGyrBサブユニットを特異的に阻害することで、細菌のDNA複製と修復を研究するための貴重なツールとなっています。 そのアグリコン型は、構造活性相関の探索と、増強された効力を備えた新しい誘導体の開発を可能にします .

特性

IUPAC Name |

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCFFEJWADWZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197541 | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-23-4 | |

| Record name | Novobiocic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novobiocic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Novobiocic Acid and how does it relate to the antibiotic Novobiocin?

A1: this compound is the aglycone precursor to the naturally occurring antibiotic Novobiocin. This means it lacks the L-noviose sugar moiety present in the full Novobiocin structure. [, ] Novobiocin itself is a tripartite molecule consisting of noviose, a coumarin residue, and a benzoic acid derivative, with this compound comprising the latter two components. []

Q2: How does the lack of the L-noviose sugar in this compound affect its biological activity?

A2: While Novobiocin inhibits bacterial DNA gyrase, studies have shown that this compound and other fragments lacking the novenamine moiety (noviose plus the coumarin residue) possess essentially no inhibitory activity against whole bacterial cells or DNA gyrase. [] This highlights the essential role of novenamine, particularly the L-noviose sugar, in binding to and inhibiting the target enzyme. []

Q3: Can this compound be modified to enhance the activity of other drugs?

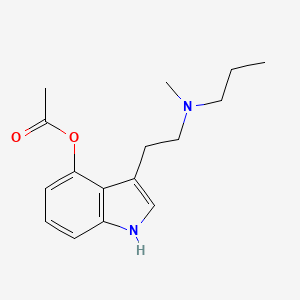

A3: Research suggests that this compound and its derivatives can modulate the cytotoxicity of the anticancer agent Etoposide (VP-16). Specifically, Cyclothis compound, formed from this compound by acid-catalyzed cycloaddition, demonstrates significant potency in enhancing VP-16 cytotoxicity. [] This effect is attributed to the inhibition of VP-16 efflux from cells, leading to increased intracellular accumulation and enhanced formation of lethal VP-16-topoisomerase II-DNA complexes. [] Notably, this modulation occurs without affecting the compounds' inherent ability to inhibit topoisomerase II, indicating a shift in their target specificity. []

Q4: How is this compound synthesized in nature?

A4: In the bacterium Streptomyces spheroides, this compound is biosynthesized through a series of enzymatic reactions. [] A key enzyme in this pathway is this compound Synthetase (NovL), which catalyzes the ATP-dependent formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of Novobiocin) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of Novobiocin). [, ]

Q5: What are the key characteristics of the enzyme this compound Synthetase (NovL)?

A5: NovL belongs to the superfamily of adenylate-forming enzymes and functions as a monomer. [] The enzyme exhibits both activation and transferase activities, meaning it activates ring A as acyl adenylate and subsequently transfers this acyl group to the amino group of ring B. [] NovL shows specificity for ATP as the nucleotide triphosphate and requires Mg2+ or Mn2+ for activity. []

Q6: Can this compound Synthetase utilize modified substrates to generate Novobiocin analogs?

A6: Research suggests that NovL can accept modified substrates, such as 3-geranyl-4-hydroxybenzoate, albeit with lower efficiency than the natural substrate. [] This finding presents opportunities for generating novel Novobiocin analogs through chemoenzymatic approaches, potentially leading to derivatives with improved activity or pharmacological properties. []

Q7: Are there analytical techniques to monitor the formation of this compound and related intermediates?

A7: Yes, mass spectrometry (MS) has been successfully employed to characterize the multi-enzyme reactions involved in Novobiocin biosynthesis. [] This technique allows for the direct detection of each intermediate, including this compound, and monitoring its subsequent conversion by downstream enzymes. [] This enables the evaluation of substrate specificity for individual enzymes and the optimization of conditions for chemoenzymatic synthesis. []

Q8: What is known about the genetic basis of Novobiocin and this compound production?

A8: The Novobiocin biosynthetic gene cluster from Streptomyces spheroides has been identified and characterized. [] This cluster contains genes encoding various enzymes involved in Novobiocin biosynthesis, including NovL, as well as the Novobiocin resistance gene gyrBr. [] This discovery provides insights into the genetic regulation of Novobiocin production and paves the way for genetic engineering approaches to enhance its production or generate novel derivatives.

Q9: Can microorganisms be utilized to modify the Novobiocin scaffold?

A9: Yes, a soil actinomycete (UC 5762, NRRL 11111) has been found to hydroxylate Novobiocin and related compounds at the C-11 position. [] This microbial biotransformation offers a regiospecific and efficient alternative to chemical synthesis, potentially expanding the structural diversity of Novobiocin analogs for further exploration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

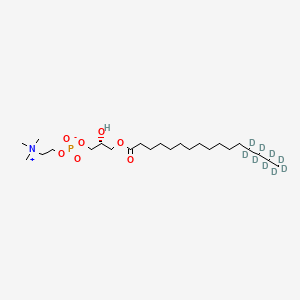

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)

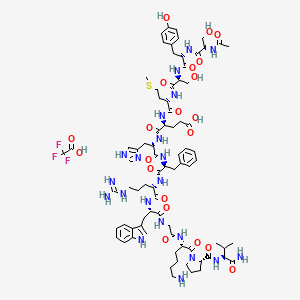

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

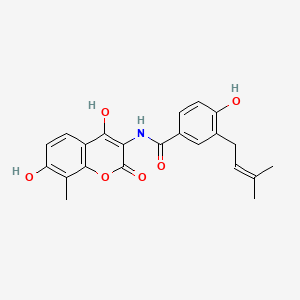

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)